Mulberrofuran C

Catalog No.
S567907
CAS No.
77996-04-4
M.F
C34H28O9
M. Wt
580.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mulberrofuran C

CAS Number

77996-04-4

Product Name

Mulberrofuran C

IUPAC Name

[(1S,2R,6R)-2-[2,6-dihydroxy-4-(6-hydroxy-1-benzofuran-2-yl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methylcyclohex-3-en-1-yl]-(2,4-dihydroxyphenyl)methanone

Molecular Formula

C34H28O9

Molecular Weight

580.6 g/mol

InChI

InChI=1S/C34H28O9/c1-16-8-24(22-6-4-19(35)13-26(22)38)32(34(42)23-7-5-20(36)14-27(23)39)25(9-16)33-28(40)10-18(11-29(33)41)30-12-17-2-3-21(37)15-31(17)43-30/h2-7,9-15,24-25,32,35-41H,8H2,1H3/t24-,25+,32-/m0/s1

InChI Key

WTGKDESIYCVAOP-UNTHUGQZSA-N

SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O

Synonyms

mulberrofuran C

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O

Isomeric SMILES

CC1=C[C@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O

Mulberrofuran C is a naturally occurring benzofuran derivative found in the roots and bark of mulberry trees (genus Morus) []. While research on this specific compound is limited, it has been explored for its potential applications in various scientific fields:

Tyrosinase Inhibition

One potential application of Mulberrofuran C is as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production, and its inhibition could be beneficial for treating hyperpigmentation disorders like melasma and age spots []. Studies have shown that Mulberrofuran C, along with other mulberry-derived compounds like Kuwanon G and Albanol B, exhibit inhibitory activity against mushroom tyrosinase []. However, further research is needed to confirm its efficacy and safety in human applications.

Antiviral Properties

Recent research suggests that Mulberrofuran C might possess antiviral properties. A study investigating its potential against SARS-CoV-2, the virus responsible for COVID-19, found that the compound could inhibit the virus's ability to enter host cells []. This was achieved by blocking the interaction between the viral spike protein and the human ACE2 receptor, a crucial step for viral entry. However, these findings were based on laboratory experiments and require further investigation in animal models and clinical trials to assess its effectiveness and safety in humans.

Other Potential Applications

Preliminary research also suggests that Mulberrofuran C might have other potential applications, including:

  • Anti-inflammatory effects: Studies have shown that extracts from mulberry roots containing Mulberrofuran C exhibit anti-inflammatory activity in cells []. However, further research is needed to isolate and evaluate the specific role of Mulberrofuran C in these effects.
  • Antibacterial and antifungal properties: Some studies suggest that Mulberrofuran C, along with other mulberry-derived compounds, might possess antibacterial and antifungal properties, but further research is needed to confirm their efficacy and identify their specific mechanisms of action [].

Mulberrofuran C is a natural compound belonging to the class of phenolic compounds known as Diels–Alder-type adducts, which are derived from the Morus species, particularly from the root bark of Morus alba. This compound is characterized by its unique structure, which includes a methylcyclohexene ring and multiple chiral centers, contributing to its significant biological activities. Mulberrofuran C has garnered attention for its potential health benefits, including antioxidant and antiviral properties.

Typical of phenolic compounds. These include:

  • Diels–Alder Reactions: Mulberrofuran C is synthesized through a Diels–Alder cycloaddition reaction involving a diene and a dienophile, typically derived from chalcones and dehydroprenylphenols. The reaction conditions significantly influence the yield and stereochemistry of the resulting compound .
  • Methylation Reactions: The compound can be further modified through methylation to produce derivatives with altered biological activity .
  • Oxidation and Reduction: As a phenolic compound, it may also participate in redox reactions, which can affect its antioxidant properties .

Mulberrofuran C exhibits several noteworthy biological activities:

  • Antioxidant Activity: It demonstrates protective effects against oxidative stress induced by tert-butyl hydroperoxide, with an effective concentration (EC50) value of approximately 0.41 µM .
  • Neuroprotective Effects: The compound shows protective effects against glutamate-induced cell death, with an EC50 value of 16.50 µM, indicating potential applications in neuroprotection .
  • Antiviral Properties: Mulberrofuran C has been reported to possess antiviral activity against herpes simplex virus types 1 and 2, suggesting its potential as a therapeutic agent in viral infections .

The synthesis of Mulberrofuran C typically involves:

  • Preparation of Diene and Dienophile: The synthesis begins with the preparation of suitable diene and dienophile components, often derived from chalcones through prenylation and other modifications.
  • Diels–Alder Reaction: The Diels–Alder cycloaddition is performed under controlled conditions (e.g., temperature and solvent) to yield Mulberrofuran C in significant yields. For example, heating a mixture of the diene and dienophile in toluene can lead to the desired product .
  • Purification: Following synthesis, the product is purified using chromatographic techniques to obtain pure Mulberrofuran C for further studies.

Interaction studies involving Mulberrofuran C have focused on its metabolic pathways and interactions with biological systems. Research indicates that it maintains stability in fermentation models simulating human intestinal conditions, showing no significant degradation . Additionally, studies using cell lines have revealed insights into its permeability and potential metabolic transformations within biological systems.

Mulberrofuran C shares structural similarities with several other phenolic compounds derived from Morus species. Notable similar compounds include:

  • Mulberrofuran B: Similar structure but differs in specific functional groups affecting biological activity.
  • Moracin C: Another phenolic compound with antioxidant properties but distinct structural features.
  • Chalcomoracin: A precursor in the biosynthetic pathway that shares some structural characteristics but lacks certain functional groups found in Mulberrofuran C.

Comparison Table

CompoundStructural FeaturesBiological Activity
Mulberrofuran CMethylcyclohexene ring; multiple chiral centersAntioxidant; antiviral
Mulberrofuran BSimilar backbone; different functional groupsAntioxidant; less potent than C
Moracin CDistinct structure; fewer chiral centersAntioxidant; antiviral
ChalcomoracinPrecursor structure; lacks methyl groupsVaries; less studied

Mulberrofuran C stands out due to its potent biological activities and unique structural configuration that enables specific interactions within biological systems, making it a subject of ongoing research for therapeutic applications.

XLogP3

6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

580.17333247 g/mol

Monoisotopic Mass

580.17333247 g/mol

Heavy Atom Count

43

Appearance

Powder

Wikipedia

Mulberrofuran C

Dates

Modify: 2023-08-15

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